molecular formula C15H13N5S2 B501396 11,13-dimethyl-6-(1-methylimidazol-2-yl)sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

11,13-dimethyl-6-(1-methylimidazol-2-yl)sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B501396
M. Wt: 327.4g/mol
InChI Key: JPRKCAFHWKBUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 1-methyl-1H-imidazol-2-yl sulfide is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 1-methyl-1H-imidazol-2-yl sulfide typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and sulfur incorporation. For instance, the condensation of dimethylformamide-dimethylacetal (DMF-DMA) at the methyl group of an acetyl moiety can lead to the formation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 1-methyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen-containing rings, leading to the formation of partially or fully reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 1-methyl-1H-imidazol-2-yl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 1-methyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 1-methyl-1H-imidazol-2-yl sulfide lies in its combined structural features, including the fused heterocyclic rings and the presence of sulfur

Properties

Molecular Formula

C15H13N5S2

Molecular Weight

327.4g/mol

IUPAC Name

11,13-dimethyl-6-(1-methylimidazol-2-yl)sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C15H13N5S2/c1-8-6-9(2)19-13-10(8)11-12(21-13)14(18-7-17-11)22-15-16-4-5-20(15)3/h4-7H,1-3H3

InChI Key

JPRKCAFHWKBUJV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NC=CN4C)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NC=CN4C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.